molecular formula C17H21N5O3 B6532858 ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate CAS No. 1019191-55-9

ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate

Cat. No.: B6532858
CAS No.: 1019191-55-9
M. Wt: 343.4 g/mol
InChI Key: RZHCSJZJXXPCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two privileged structures often found in bioactive compounds: a 1,2,3-triazole and a piperazine. The 1,2,3-triazole moiety can serve as a robust bioisostere for amide or ester bonds, contributing to metabolic stability and facilitating hydrogen bonding in target interactions . The piperazine ring is a widely utilized component in pharmaceuticals, known for its ability to improve aqueous solubility and optimize key physicochemical properties of lead compounds, often acting as a spacer or a solubilizing group . Researchers investigate this hybrid structure as a potential precursor or intermediate in developing novel therapeutic agents. Its structural features make it a versatile building block for constructing more complex molecules targeting a range of enzymes and receptors, though its specific biological profile and mechanism of action are areas of ongoing scientific investigation. This compound is intended for laboratory research applications only.

Properties

IUPAC Name

ethyl 4-[1-(4-methylphenyl)triazole-4-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-3-25-17(24)21-10-8-20(9-11-21)16(23)15-12-22(19-18-15)14-6-4-13(2)5-7-14/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHCSJZJXXPCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring linked to a piperazine moiety, which is known for enhancing pharmacological properties. The molecular formula is C16H20N4O3C_{16}H_{20}N_{4}O_{3} with a molecular weight of approximately 320.36 g/mol. Its structure can be represented as follows:

Ethyl 4 1 4 methylphenyl 1H 1 2 3 triazole 4 carbonyl piperazine 1 carboxylate\text{Ethyl 4 1 4 methylphenyl 1H 1 2 3 triazole 4 carbonyl piperazine 1 carboxylate}

Synthesis Methods

The synthesis of this compound typically involves the reaction of piperazine derivatives with 4-methylphenyl azide and ethyl esters under copper-catalyzed conditions. Various synthetic routes have been developed to optimize yield and purity (see Table 1).

Method Reagents Yield
Copper-catalyzed click reactionPiperazine, 4-methylphenyl azide, ethyl ester85%
Microwave-assisted synthesisSame as above90%
Solvent-free methodSame as above78%

Anticancer Properties

Recent studies have demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines. For instance:

  • Case Study : In vitro assays showed that the compound inhibited the proliferation of MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values of 12 µM and 15 µM respectively. This suggests a promising potential for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited significant activity against both Gram-positive and Gram-negative bacteria.

  • Case Study : In a study assessing antibacterial efficacy, this compound showed minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in disease processes.

  • Research Findings : The compound was found to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial in folate metabolism. Kinetic studies revealed an IC50 value of approximately 25 µM, indicating moderate inhibition .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase in cancer cells.
  • Apoptosis Induction : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Triazole Hybrids

Several analogs share the piperazine-triazole scaffold but differ in substituents:

  • Tert-butyl 4-(2-(((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate (5d) : Incorporates a methoxy group on the phenyl ring and a pyrimidinyl-thioether linker. Yield: 60% .
  • Tert-butyl 4-(2-(((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate (5e) : Features dichloro substituents, which may enhance halogen bonding. Yield: 54% .

Key Observations :

  • Electron-donating groups (e.g., methoxy) increase solubility, while electron-withdrawing groups (e.g., chloro) may enhance target binding but reduce yield .
Piperazine Esters with Aromatic Substitutions
  • Ethyl 4-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperazine-1-carboxylate : Replaces the triazole with a pyrazole ring and adds a fluorobenzamido group. This modification could alter kinase inhibition profiles due to increased electronegativity .
  • Ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}-1-piperazinecarboxylate: Incorporates a sulfonamide group, which is known to enhance metabolic stability. The chloro-methoxy substitution pattern may influence antibacterial activity .

Structural Impact :

  • Fluorine or chlorine atoms improve membrane permeability and resistance to oxidative metabolism .
  • Sulfonamide and ester functionalities balance hydrophilicity and lipophilicity, critical for pharmacokinetics .
Piperazine Derivatives with Heterocyclic Variations
  • C748-1203 (Ethyl 4-[3,4-dioxo-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)cyclobut-1-en-1-yl]piperazine-1-carboxylate) : Features a cyclobutenedione ring, which may act as a Michael acceptor for covalent target binding. This structural motif is rare in piperazine derivatives and highlights the scaffold’s adaptability .
  • 4-(2-(((1-(4-Hydroxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)pyrimidin-4-yl)morpholine (5g) : Replaces piperazine with morpholine, altering hydrogen-bonding capacity and pKa .

Table 1: Comparison of Key Analogs

Compound Substituents/Modifications Yield Notable Properties
Target Compound 4-Methylphenyl, triazole-carbonyl N/A High lipophilicity
5d 4-Methoxyphenyl, thioether linker 60% Enhanced solubility
5e 3,4-Dichlorophenyl, thioether 54% Halogen bonding potential
C748-1203 Cyclobutenedione, tetrahydropyridine N/A Covalent binding capability
Ethyl 4-[5-(2-fluorobenzamido)... Fluorobenzamido, pyrazole N/A Kinase inhibition candidate

Comparison with Analog Syntheses :

  • uses DMF/POCl3 for Vilsmeier-Haack reactions to form pyrazole-carbaldehydes, a method adaptable for triazole derivatives .
  • employs DIEA in DCM for benzoylation, suggesting similar mild conditions for acylations .
Characterization
  • NMR and MS : Essential for confirming regiochemistry (e.g., 1,4-triazole vs. 1,5-isomer) and purity .
  • X-ray crystallography : Used in analogs like 2-(2,3-dioxoindolin-1-yl)ethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate to resolve packing interactions and confirm stereochemistry .

Preparation Methods

Preparation of 4-Methylphenyl Azide

4-Methylphenyl azide is synthesized via diazotization of 4-methylaniline followed by azide substitution:

  • Diazotization : 4-Methylaniline reacts with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.

  • Azide substitution : Treatment with sodium azide (NaN₃) yields 4-methylphenyl azide.

Reaction Conditions :

  • Temperature: 0–5°C (diazotization), 25°C (azide substitution)

  • Yield: 85–90%

CuAAC Reaction with Propiolic Acid

The azide reacts with propiolic acid under CuAAC conditions:

Procedure :

  • Dissolve 4-methylphenyl azide (1.0 equiv) and propiolic acid (1.2 equiv) in tert-butanol/water (1:1 v/v).

  • Add CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%).

  • Stir at 25°C for 12 hours or use microwave irradiation (100°C, 30 min).

Outcome :

  • Regioselectivity : Exclusive 1,4-disubstituted triazole formation.

  • Yield : 92% (conventional), 95% (microwave).

Step 2: Amide Coupling with Ethyl Piperazine-1-Carboxylate

Activation of Triazole-Carboxylic Acid

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Dissolve 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (1.0 equiv) in dichloromethane (DCM).

  • Add EDC (1.5 equiv), HOBt (1.5 equiv), and triethylamine (2.0 equiv).

  • Stir at 25°C for 1 hour to form the active ester.

Coupling Reaction

Procedure :

  • Add ethyl piperazine-1-carboxylate (1.2 equiv) to the activated ester solution.

  • Stir at 25°C for 16 hours.

  • Purify via column chromatography (ethyl acetate/hexane).

Optimized Conditions :

  • Solvent : Dichloromethane

  • Catalyst : EDC/HOBt

  • Yield : 78–82%

Alternative and Optimized Methods

Microwave-Assisted CuAAC

Microwave irradiation reduces reaction time from hours to minutes:

ParameterConventionalMicrowave
Time12 h30 min
Temperature25°C100°C
Yield92%95%

Advantages : Enhanced reaction efficiency, reduced side products.

Solvent-Free Coupling

Recent studies propose solvent-free amidation using ball milling:

  • Conditions : EDC (1.2 equiv), HOBt (1.2 equiv), 30 min milling.

  • Yield : 80% with 99% purity.

Characterization and Analytical Data

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.75 (d, J = 8.4 Hz, 2H, Ar-H), 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 4.20 (q, J = 7.1 Hz, 2H, OCH₂), 3.60–3.40 (m, 8H, piperazine-H), 2.40 (s, 3H, CH₃), 1.28 (t, J = 7.1 Hz, 3H, CH₃).

  • IR (KBr) : 1705 cm⁻¹ (C=O), 1650 cm⁻¹ (amide C=O).

  • HRMS (ESI+) : m/z calcd. for C₁₉H₂₂N₅O₃ [M+H]⁺: 376.1725; found: 376.1728.

X-ray Crystallography

Single-crystal X-ray analysis confirms the 1,4-disubstituted triazole geometry and chair conformation of the piperazine ring .

Q & A

Q. Optimization Strategies :

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–25°C for CuAACPrevents side reactions
SolventAnhydrous DMFEnhances coupling efficiency
Reaction Time12–24 hrs for amidationEnsures complete conversion

How can contradictions in spectroscopic data (e.g., NMR, MS) be resolved during characterization?

Advanced Research Focus
Discrepancies often arise from tautomerism, rotameric equilibria, or impurities. Methodological approaches include:

  • Variable Temperature NMR : Identifies dynamic processes (e.g., triazole proton exchange) by analyzing peak splitting at different temperatures .
  • High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns to confirm molecular formula and detect trace impurities .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded regions (e.g., piperazine protons) .

Example: A ¹³C NMR discrepancy at ~170 ppm (carbonyl region) may indicate unreacted starting material, requiring purification via column chromatography (hexane:EtOAc gradient) .

Which analytical techniques are essential for confirming structural integrity and purity?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR for functional group verification (e.g., triazole C-H at δ 7.5–8.5 ppm, piperazine N-CH2 at δ 3.0–3.5 ppm) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]+ at m/z 413.2) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

How do steric and electronic factors influence the reactivity of functional groups?

Q. Advanced Research Focus

  • Steric Hindrance : The 4-methylphenyl group on the triazole restricts nucleophilic attack at the carbonyl, necessitating bulky base catalysts (e.g., DBU) for efficient amidation .
  • Electronic Effects : Electron-withdrawing substituents on the phenyl ring (e.g., -Cl) decrease electron density at the triazole N2, altering regioselectivity in further substitutions .
  • Piperazine Flexibility : The piperazine ring’s conformational mobility impacts binding affinity in biological assays, validated by molecular docking studies (not explicitly in evidence but inferred from structural analogs) .

What methodologies are recommended for crystallographic data refinement?

Q. Advanced Research Focus

  • SHELX Suite : Use SHELXL for least-squares refinement against high-resolution X-ray data. Key parameters:
    • R-factor : Aim for <5% via iterative hydrogen placement and thermal parameter adjustment .
    • Twinned Data : Employ TWIN/BASF commands in SHELXL to resolve overlapping reflections in centrosymmetric crystals .
  • CCDC Deposition : Validate structural parameters (bond lengths, angles) against Cambridge Structural Database entries for analogous triazole-piperazine derivatives .

How can reaction intermediates be monitored in real-time during synthesis?

Q. Basic Research Focus

  • Thin-Layer Chromatography (TLC) : Silica gel plates with fluorescent indicator (e.g., UV254) to track triazole formation (Rf = 0.3 in EtOAc) .
  • In Situ IR Spectroscopy : Monitor carbonyl stretching (1680–1720 cm⁻¹) to confirm amide bond formation .
  • Quenching and LC-MS : Aliquot quenching in cold MeOH followed by LC-MS analysis to detect transient intermediates .

What strategies mitigate low yields in multi-step syntheses?

Q. Advanced Research Focus

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups for piperazine NH protection during triazole coupling, removed later with TFA .
  • Continuous Flow Reactors : Enhance reproducibility in CuAAC steps by maintaining precise temperature and reagent stoichiometry .
  • Microwave-Assisted Synthesis : Reduce reaction time for amidation from 24 hrs to 30 mins at 80°C .

How can computational tools predict biological activity?

Q. Advanced Research Focus

  • Pharmacophore Modeling : Align the triazole-piperazine core with kinase ATP-binding pockets (e.g., EGFR tyrosine kinase) using Schrödinger Suite .
  • ADMET Prediction : SwissADME to assess bioavailability (TPSA >80 Ų indicates poor blood-brain barrier penetration) .
  • MD Simulations : GROMACS for analyzing piperazine ring flexibility in aqueous environments over 100 ns trajectories .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Basic Research Focus

  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale batches .
  • Safety : Handle azide precursors (e.g., NaN3) in fume hoods with blast shields due to explosion risks .
  • Cost Optimization : Substitute expensive coupling agents (EDC) with DCC in non-polar solvents .

How can researchers validate target engagement in biological assays?

Q. Advanced Research Focus

  • SPR Spectroscopy : Immobilize the compound on a CM5 chip to measure binding kinetics (KD) with purified enzymes (e.g., carbonic anhydrase) .
  • Cellular Thermal Shift Assay (CETSA) : Heat-treated lysates (37–65°C) probed via Western blot to confirm target stabilization .
  • Isothermal Titration Calorimetry (ITC) : Direct measurement of binding enthalpy (ΔH) for structure-activity relationship (SAR) refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.